N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a cyano group, a dimethylpropyl chain, and a benzothiazinyl moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide typically involves a multi-step process:
Formation of the Benzothiazinyl Intermediate: This step involves the cyclization of appropriate precursors to form the 3,4-dihydro-2H-1,4-benzothiazine ring.
Introduction of the Acetamide Group: The benzothiazinyl intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
Attachment of the Cyano-Dimethylpropyl Group: Finally, the cyano group and the dimethylpropyl chain are introduced through nucleophilic substitution reactions, often using reagents like cyanogen bromide and appropriate alkyl halides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, and chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazinyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Drug Development: Due to its potential biological activity, it is investigated as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Biochemical Research: Used as a probe to study enzyme mechanisms and protein interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Electronics: Application in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide exerts its effects is often related to its interaction with biological macromolecules:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide shares structural similarities with other benzothiazine derivatives and cyano-containing compounds.
- Examples include: 2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide, N-(1-cyano-1,2-dimethylpropyl)acetamide.
Uniqueness:
- Structural Features: The combination of the cyano group, dimethylpropyl chain, and benzothiazinyl moiety is unique, providing distinct chemical and biological properties.
- Reactivity: Its ability to undergo diverse chemical reactions makes it versatile for various applications.
- Biological Activity: Exhibits a broad spectrum of biological activities, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzothiazin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-12(2)16(3,11-17)18-15(20)10-19-8-9-21-14-7-5-4-6-13(14)19/h4-7,12H,8-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQQCJVHUEXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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